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Compound of Interest

Compound Name: Benzomalvin C

Cat. No.: B1662997

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques used for the
characterization of Benzomalvin C, a benzodiazepine natural product isolated from Penicillium
sp. The protocols focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS),
which are crucial for the structural elucidation and verification of this compound.

Introduction to Benzomalvin C

Benzomalvin C is a member of the benzomalvin family of fungal metabolites. These
compounds are of interest due to their unique chemical structures and biological activities.
Benzomalvin A, for instance, has shown inhibitory activity against the substance P receptor
NK1. Benzomalvin C, while less biologically active in initial screens, remains a significant
subject for analytical characterization to understand its structure-activity relationships and
biosynthetic pathways. Its chemical formula is C24H17N30s.

Mass Spectrometry Analysis of Benzomalvin C

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the
elemental composition of a molecule with high accuracy. For Benzomalvin C, this method
confirms its molecular formula.

Quantitative Mass Spectrometry Data
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Parameter Observed Value Calculated Value Method
Molecular Formula C24H18N303 - HR-FAB-MS
[M+H]*+ 396.1348 396.1348 HR-FAB-MS

Experimental Protocol: High-Resolution Mass
Spectrometry

Instrumentation:

e A high-resolution mass spectrometer, such as a Fast Atom Bombardment (FAB) mass
spectrometer, is utilized.

Sample Preparation:
» Dissolve a small amount of purified Benzomalvin C in a suitable solvent (e.g., methanol).

e Mix the sample solution with a suitable matrix (e.g., m-nitrobenzyl alcohol) on the FAB probe
tip.

Data Acquisition:

Introduce the probe into the ion source of the mass spectrometer.

» Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., xenon or
argon).

o Acquire the mass spectrum in the positive ion mode, scanning a relevant mass range (e.g.,
m/z 100-1000).

o Calibrate the instrument using a known reference standard to ensure high mass accuracy.

NMR Spectroscopic Analysis of Benzomalvin C

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional
structure of organic molecules in solution. For Benzomalvin C, a combination of 1D (*H and
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13C) and 2D NMR experiments is employed to assign all proton and carbon signals and to
establish connectivity within the molecule.

Quantitative NMR Data

The following table summarizes the *H and 3C NMR chemical shift assignments for
Benzomalvin C, as reported in the literature.[1] The data was acquired in CDCIs at 300 MHz
for *H and 75 MHz for 3C NMR.
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'H Chemical Shift (9,

Position 13C Chemical Shift (8) o .
multiplicity, J in Hz)

2 165.6 -

4 162.7 -

4a 116.0 -

5 127.4 8.20,dd, 8.0, 1.2

6 126.9 7.35, dt, 8.0,1.2

7 134.1 7.70,dt, 8.0, 1.5

8 120.4 8.28,dd, 8.0, 1.5

8a 139.7 -

10 160.7 -

1la 145.9 -

12 128.2 7.55,d, 8.1

13 125.1 7.18,t, 8.1

14 132.3 7.50,t, 8.1

15 115.3 8.44,d, 8.1

15a 138.1 -

17 66.8 4.80, s

18 65.4 -

19 132.8 -

20/24 126.8 7.25, m

21/23 128.8 7.25, m

22 128.9 7.25, m

N-Me 33.3 3.65, s
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Experimental Protocol: NMR Spectroscopy

Instrumentation:
e Ahigh-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.
Sample Preparation:

o Dissolve approximately 1-5 mg of purified Benzomalvin C in about 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs).

e Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if
necessary for referencing.

o Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
e 'HNMR:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 32-64 scans, spectral width of 10-15 ppm, relaxation delay of 1-2
seconds.

e 1BC NMR:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of
2-5 seconds.

e 2D NMR (COSY, HSQC, HMBC):
o COSY (Correlation Spectroscopy): To identify proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.
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o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for establishing the
connectivity of the molecular skeleton.

o These experiments are run using standard pulse programs provided by the spectrometer
manufacturer, with parameters optimized for the specific sample and spectrometer.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the structural elucidation of a natural
product like Benzomalvin C using NMR and mass spectrometry.
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Caption: Workflow for Benzomalvin C analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of
Benzomalvin C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662997#nmr-and-mass-spectrometry-analysis-of-
benzomalvin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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